molecular formula C13H13N3O2 B2811370 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid CAS No. 924834-90-2

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2811370
CAS No.: 924834-90-2
M. Wt: 243.266
InChI Key: HEWYPQPESCARCJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine-based small molecule of significant interest in medicinal chemistry and biochemical research. While specific data for this compound is limited, its core structure shares a close resemblance to documented pyrimidinecarboxylic acids and derivatives, which are frequently investigated as key scaffolds in the development of kinase inhibitors . The presence of the (4-methylphenyl)amino group and the carboxylic acid moiety suggests potential for target interaction and solubility modulation, making it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrimidine derivatives bearing similar anilino and carboxylic acid substituents have been identified as active components in experimental compounds targeting signaling pathways, including those involving kinases such as MAPK1 and insulin receptor substrates . Researchers can leverage this compound as a building block for synthesizing more complex molecules or as a probe for studying enzyme mechanisms. It is supplied with guaranteed high purity and consistency. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-2-(4-methylanilino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-5-10(6-4-8)16-13-14-7-11(12(17)18)9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWYPQPESCARCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
  • Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections, contributing to the search for effective antiviral agents .

Biological Research

The compound's interaction with biological systems is a focal point of research. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases like cancer and infections .
  • Receptor Modulation : It may interact with various receptors, altering their activity and providing insights into drug design for neurological disorders .

Material Science

In addition to its biological applications, this compound has potential uses in materials science:

  • Polymer Synthesis : It can serve as a building block in the synthesis of polymers with specific properties for use in coatings or drug delivery systems .

Case Study 1: Antimicrobial Development

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their antimicrobial activity. The researchers synthesized several analogs and tested them against various bacterial strains. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting a promising avenue for new drug development .

Case Study 2: Antiviral Research

In another investigation, researchers assessed the antiviral potential of this compound against influenza viruses. The study demonstrated that specific concentrations inhibited viral replication in vitro, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism by which 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous pyrimidine-5-carboxylic acid derivatives is provided below. Key compounds are selected based on substituent variations at positions 2, 4, and 5 of the pyrimidine ring (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid - 4-Methyl (C4)
- (4-Methylphenyl)amino (C2)
- Carboxylic acid (C5)
C₁₄H₁₅N₃O₂ 257.29 924834-90-2 Research intermediate; potential antimicrobial activity inferred from analogs
4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid - 4-Methyl (C4)
- 4-Methylphenyl (C2)
- Carboxylic acid (C5)
C₁₃H₁₂N₂O₂ 228.25 861583-66-6 Structural analog lacking amino group; used in pharmaceutical synthesis
4-Amino-2-methyl-5-pyrimidinecarboxylic acid - 4-Amino (C4)
- Methyl (C2)
- Carboxylic acid (C5)
C₆H₇N₃O₂ 153.14 769-52-8 Amino-substituted variant; precursor for nucleotide analogs
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid - 4-Amino (C4)
- Methylthio (C2)
- Carboxylic acid (C5)
C₆H₇N₃O₂S 185.20 771-81-3 Sulfur-containing analog; higher solubility due to thioether group
2-Chloro-6-methylpyrimidine-4-carboxylic acid - Chloro (C2)
- 6-Methyl (C6)
- Carboxylic acid (C4)
C₆H₅ClN₂O₂ 172.57 89581-58-8 Halogenated derivative; reactive intermediate for cross-coupling reactions
4-Methyl-2-phenyl-5-pyrimidinecarboxylic acid - 4-Methyl (C4)
- Phenyl (C2)
- Carboxylic acid (C5)
C₁₂H₁₀N₂O₂ 214.22 103249-79-2 Aromatic substituent at C2; studied for crystallographic properties

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility: The presence of a methylthio group (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid) enhances solubility in polar solvents compared to amino or alkyl-substituted analogs . Halogenation (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increases reactivity in nucleophilic substitution reactions, making it useful in drug synthesis .

Biological Activity Trends: Compounds with amino groups (e.g., 4-Amino-2-methyl-5-pyrimidinecarboxylic acid) are often precursors for antimetabolites or nucleotide analogs due to their structural similarity to natural pyrimidines . Aromatic substituents (e.g., phenyl or 4-methylphenyl groups) at position 2 correlate with antimicrobial activity in analogs, as seen in studies of related pyrimidine derivatives .

Synthetic Utility: Ethyl ester derivatives (e.g., Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate) are intermediates for generating carboxylic acids via hydrolysis . The 4-methylphenyl amino group in the target compound may facilitate hydrogen bonding, influencing crystallinity and stability .

Biological Activity

4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C13H12N2O2 and CAS number 861583-66-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 861583-66-6
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases, which are critical in signaling pathways related to cancer and inflammation.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.

Therapeutic Applications

Research indicates that derivatives of this compound could be utilized in several therapeutic contexts:

  • Cancer Treatment : Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Agents : The anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Research Findings

Study ReferenceCompound StudiedKey FindingsApplication
4-MethylumbelliferoneInhibits catabolic activation in chondrocytesOsteoarthritis
Trametinib + 4-MUEnhanced antitumor effects in mesothelioma modelsCancer therapy
Pyrido[2,3-d]pyrimidine derivativesPotent kinase inhibitors with therapeutic potentialCancer treatment
  • Study on Chondrocytes : Research indicated that related compounds could diminish catabolically activated articular chondrocytes, suggesting a role in treating osteoarthritis through mechanisms independent of hyaluronan inhibition .
  • Combination Therapy in Cancer : A study combining Trametinib with a related compound demonstrated significant antitumor effects via ERK blockade and downregulation of CD44 in malignant pleural mesothelioma . This suggests that similar mechanisms may be applicable to this compound.
  • Kinase Inhibition : Research on pyrido[2,3-d]pyrimidine derivatives highlighted their potential as selective kinase inhibitors, which may extend to the compound under discussion, given the structural similarities .

Q & A

Q. What are the common synthetic routes for 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as coupling reactions between pyrimidine precursors and aryl amines. For example:

  • Step 1 : Preparation of a pyrimidine-5-carboxylic acid scaffold via cyclization reactions (e.g., using malonic acid derivatives).
  • Step 2 : Introduction of the 4-methylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Acidic or basic hydrolysis to yield the carboxylic acid moiety.
    Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling) .

Q. How can structural characterization techniques differentiate this compound from structurally similar pyrimidine derivatives?

Key methods include:

  • NMR Spectroscopy : Distinguishes substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 4-methylphenyl group vs. δ 8.0–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 273.1) and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .

Q. What are the solubility challenges for this compound, and how can purification be achieved?

The carboxylic acid group confers limited solubility in non-polar solvents. Recommended approaches:

  • Solubility Enhancement : Use polar aprotic solvents (DMSO, DMF) or aqueous bases (e.g., NaOH).
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How do substituent modifications influence biological activity in pyrimidine derivatives?

A comparative study of analogs reveals:

Substituent PositionFunctional GroupImpact on Activity
4-Methyl (Pyrimidine)MethylEnhances metabolic stability
5-Carboxylic Acid-COOHImproves binding to target enzymes via H-bonding
2-Amino (Pyrimidine)-NH2Increases cytotoxicity in cancer cell lines
Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) can alter π-π stacking interactions in enzyme binding pockets .

Q. What computational methods are effective for predicting reaction pathways in pyrimidine synthesis?

The ICReDD framework combines:

  • Quantum Chemical Calculations : To model transition states and energy barriers (e.g., DFT for cyclization steps).
  • Machine Learning : To predict optimal catalysts/solvents from historical reaction datasets.
  • Feedback Loops : Experimental data refine computational models, reducing trial-and-error iterations .

Q. How can contradictions in reported reactivity data (e.g., amino group stability) be resolved?

Discrepancies often arise from:

  • Reaction Conditions : Oxidative degradation of amino groups under harsh acidic conditions.
  • Analytical Sensitivity : LC-MS vs. NMR detection limits for minor byproducts.
    Resolution : Use controlled experiments (e.g., inert atmosphere for oxidation-prone reactions) and orthogonal validation (TLC, HPLC) .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

Critical issues include:

  • Intermediate Isolation : Low yields in amination steps due to steric hindrance.
  • Catalyst Degradation : Palladium leaching in cross-coupling reactions.
    Solutions : Flow chemistry for continuous processing and immobilized catalysts (e.g., Pd/C) .

Q. How can biologically active derivatives be designed while retaining the pyrimidine core?

Strategies include:

  • Bioisosteric Replacement : Swap the carboxylic acid with tetrazole for improved membrane permeability.
  • Prodrug Design : Esterify the -COOH group to enhance oral bioavailability .

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